molecular formula C7H2ClN3S B1443612 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1364663-22-8

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No.: B1443612
CAS No.: 1364663-22-8
M. Wt: 195.63 g/mol
InChI Key: GRVHCZYQBHHSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile typically involves multi-step organic synthesis reactions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . These reactions require specific laboratory conditions and chemical reagents to achieve the desired product.

Chemical Reactions Analysis

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include formic acid, triethyl orthoformate, and DMF-DMA. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-10-4-1-2-12-6(4)5(3-9)11-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVHCZYQBHHSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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